[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate
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Overview
Description
[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated pyrimidine ring and an oxolane ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate typically involves multiple steps, including the formation of the oxolane ring and the introduction of fluorine atoms. Common synthetic routes may involve the use of starting materials such as 5-fluoro-2,4-dioxopyrimidine and various protecting groups to ensure selective reactions. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated analogs.
Scientific Research Applications
[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used to study the effects of fluorinated compounds on biological systems and to develop new biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The fluorinated pyrimidine ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The compound’s unique structure allows it to bind to specific sites, leading to various biological effects.
Comparison with Similar Compounds
[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate can be compared with other similar compounds, such as:
- [(2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl 4-methoxybenzoate
- [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
These compounds share structural similarities but differ in their functional groups and specific applications. The presence of fluorine atoms in this compound makes it unique and potentially more effective in certain applications.
Properties
Molecular Formula |
C19H18F2N2O7 |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C19H18F2N2O7/c1-9-3-5-11(6-4-9)18(26)28-8-13-14(21)15(29-10(2)24)17(30-13)23-7-12(20)16(25)22-19(23)27/h3-7,13-15,17H,8H2,1-2H3,(H,22,25,27)/t13-,14-,15-,17-/m1/s1 |
InChI Key |
IYLCGBJONLGBDY-KCYZZUKISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C(=O)NC3=O)F)OC(=O)C)F |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)F)OC(=O)C)F |
Origin of Product |
United States |
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